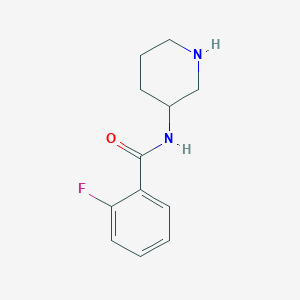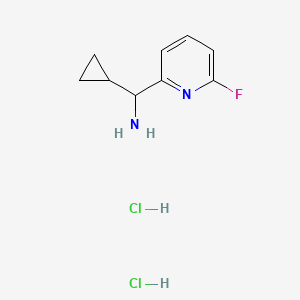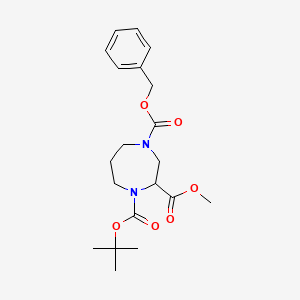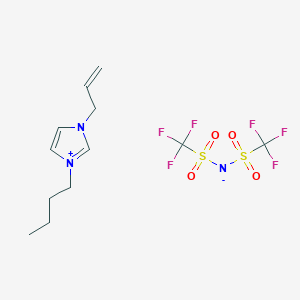![molecular formula C24H27N5O2 B12497293 1-[4-(4-{[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B12497293.png)
1-[4-(4-{[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{4-[1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethanone is a complex organic compound that features a triazole ring, a piperazine ring, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethanone typically involves multiple steps:
Formation of the Triazole Ring:
Piperazine Derivative Synthesis: The piperazine ring can be formed through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Coupling Reactions: The triazole and piperazine rings are then coupled with the phenyl group through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-{4-[1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-{4-[1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with various biological targets.
Wirkmechanismus
The mechanism of action of 1-(4-{4-[1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethanone involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-(4-{4-[1-(3,4-dimethylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethanone is unique due to the presence of both a triazole and a piperazine ring, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable subject for research.
Eigenschaften
Molekularformel |
C24H27N5O2 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
1-[4-[4-[1-(3,4-dimethylphenyl)-5-methyltriazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C24H27N5O2/c1-16-5-8-22(15-17(16)2)29-18(3)23(25-26-29)24(31)28-13-11-27(12-14-28)21-9-6-20(7-10-21)19(4)30/h5-10,15H,11-14H2,1-4H3 |
InChI-Schlüssel |
MQRSDIMINGJLKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{2-Amino-4-chloropyrrolo[2,3-D]pyrimidin-7-YL}-2-(hydroxymethyl)oxolan-3-OL](/img/structure/B12497220.png)
![N-(4-fluorophenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12497226.png)

![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12497229.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12497230.png)
![Ethyl 3-{[(2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497237.png)

![3-methyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12497249.png)

![5,5'-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt](/img/structure/B12497266.png)

![1-{2-[(3-Cyanophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12497284.png)
![N-[(8alpha,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B12497288.png)
